

An In-depth Technical Guide to cGAS Inhibition and the STING Pathway

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Compound of Interest

Compound Name: 2'-F-Bz-A

Cat. No.: B15586199

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Audience: Researchers, scientists, and drug development professionals.

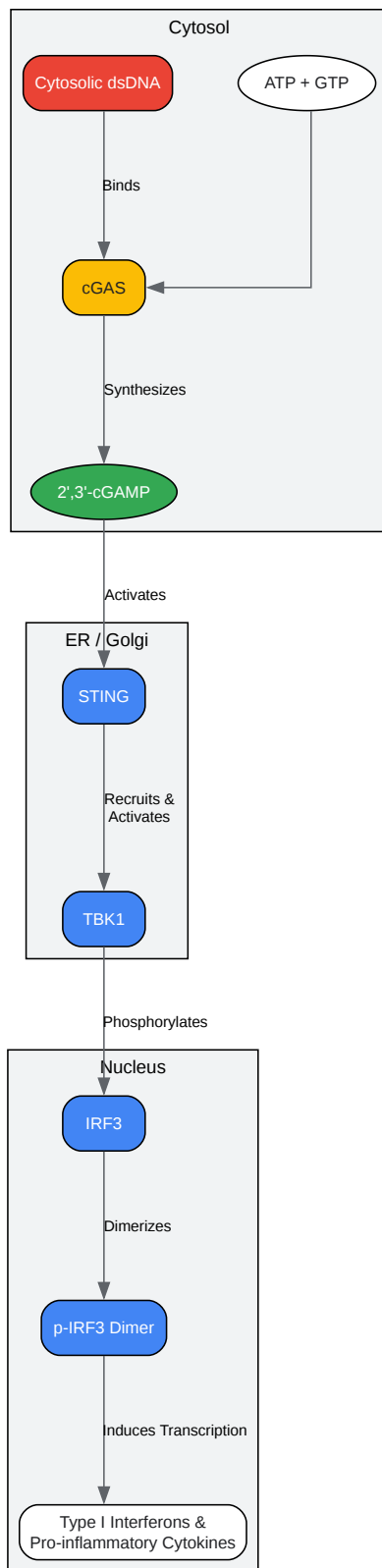
Disclaimer: The specific chemical entity "2'-F-Bz-A" is not readily identifiable in the public scientific literature as a designated cGAS inhibitor. Therefore, this guide provides a comprehensive overview of the cGAS-STING pathway and utilizes a well-characterized, potent human cGAS inhibitor, G150, as a representative example to fulfill the technical requirements of this document.

Introduction to the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with pathogen infection and cellular damage.[1][2] Aberrant activation of this pathway by self-DNA is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.[3][4]

Upon binding to cytosolic dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP) from ATP and GTP.[5] [6] 2',3'-cGAMP then binds to the STING protein located on the endoplasmic reticulum (ER).[2] This binding event triggers a conformational change and oligomerization of STING, leading to its translocation from the ER to the Golgi apparatus.[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3).[1][2] Phosphorylated IRF3 dimerizes,

translocates to the nucleus, and induces the transcription of type I interferons and other pro-inflammatory cytokines, mounting an innate immune response.[2]



[Click to download full resolution via product page](#)**Figure 1:** The cGAS-STING signaling pathway.


cGAS Inhibitors: A Therapeutic Strategy

Given the role of the cGAS-STING pathway in autoimmune diseases, significant efforts have been made to develop small molecule inhibitors of cGAS.[7] These inhibitors can be broadly categorized into two main classes: those that interfere with the interaction between cGAS and dsDNA, and those that target the enzymatic active site of cGAS.[6]

Profile of a Representative cGAS Inhibitor: G150

G150 is a potent and selective small molecule inhibitor of human cGAS.[8] It was developed through chemical optimization of a parent compound and serves as a valuable tool for studying the biology of the cGAS-STING pathway and as a scaffold for the development of therapeutic agents.[8]

Chemical Structure and Properties

Property	Value	Reference
IUPAC Name	N-(4,6-dichloro-1-(2,2-difluoroethyl)-1H-indazol-7-yl)-2-((3-hydroxy-3-methylazetidin-1-yl)methyl)pyrimidin-4-amine	N/A
CAS Number	2369751-30-2	[8]
Molecular Formula	C17H16Cl2F2N8O	N/A
Molecular Weight	485.27 g/mol	N/A
Chemical Structure		InvivoGen

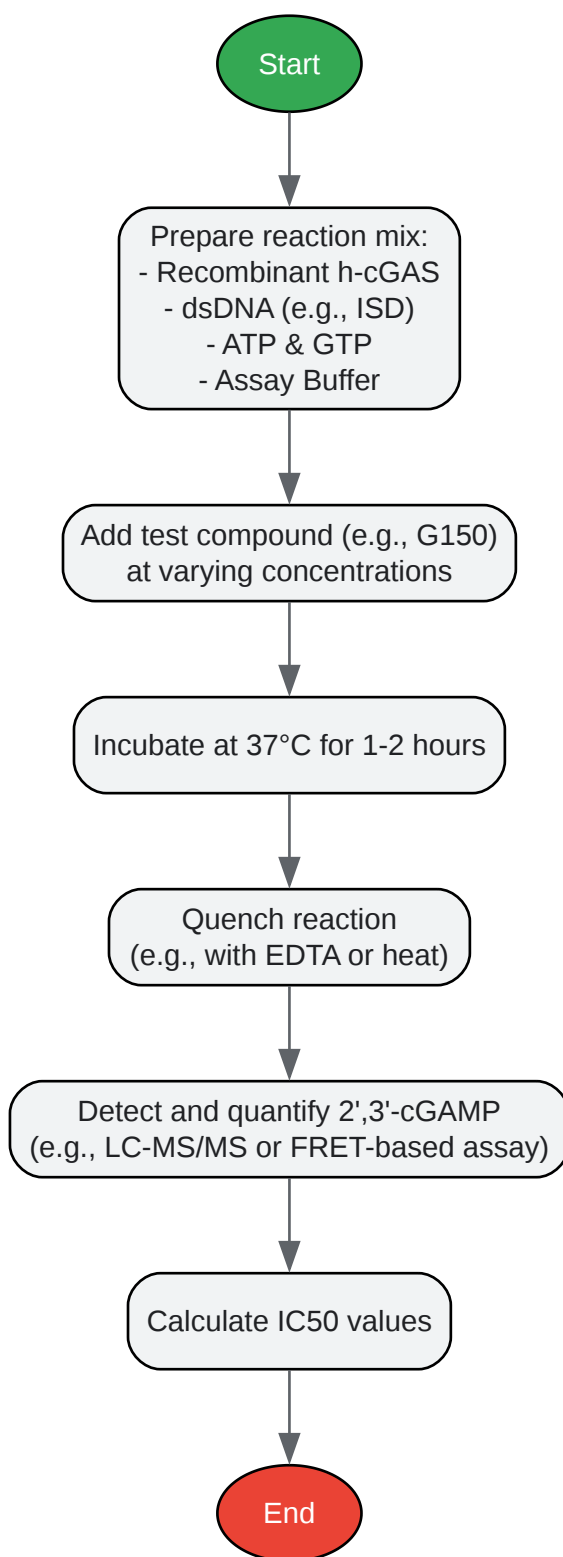
In Vitro Activity

Parameter	Value	Cell Line/Assay Conditions	Reference
h-cGAS IC50	10.2 nM	ISD-triggered interferon expression	[9]
m-cGAS IC50	> 20 μ M	Biochemical assay	[10]
Cellular IC50 (ISG expression)	\sim 1 μ M	THP-1 monocytes	[8]

Experimental Protocols

cGAS Inhibition Assay (In Vitro)

This protocol describes a method to determine the inhibitory activity of a compound against cGAS by measuring the production of 2',3'-cGAMP.



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Figure 2: Workflow for an in vitro cGAS inhibition assay.

Methodology:

- **Reaction Setup:** Prepare a reaction mixture containing recombinant human cGAS enzyme, a dsDNA activator (e.g., interferon-stimulatory DNA, ISD), ATP, and GTP in an appropriate assay buffer.
- **Compound Addition:** Add the test inhibitor (e.g., G150) at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
- **Incubation:** Initiate the reaction and incubate at 37°C for a defined period (e.g., 1-2 hours) to allow for the enzymatic synthesis of 2',3'-cGAMP.
- **Reaction Quenching:** Stop the reaction by adding a quenching agent such as EDTA or by heat inactivation.
- **Detection and Quantification:** Analyze the reaction mixture to quantify the amount of 2',3'-cGAMP produced. This can be achieved using methods like liquid chromatography-mass spectrometry (LC-MS/MS) or a competitive fluorescence resonance energy transfer (FRET)-based immunoassay.
- **Data Analysis:** Plot the concentration of the inhibitor against the percentage of cGAS activity. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Cellular Assay for cGAS-STING Pathway Inhibition

This protocol outlines a method to assess the ability of a compound to inhibit the cGAS-STING pathway in a cellular context.

Methodology:

- **Cell Culture:** Culture a suitable human cell line, such as THP-1 monocytes, which express the cGAS-STING pathway components.
- **Compound Treatment:** Treat the cells with the test inhibitor (e.g., G150) at various concentrations for a predetermined time.

- **Pathway Activation:** Transfect the cells with a dsDNA stimulus (e.g., ISD) to activate the cGAS-STING pathway.
- **Incubation:** Incubate the cells for a sufficient period (e.g., 6-24 hours) to allow for the induction of downstream gene expression.
- **Endpoint Measurement:** Measure the expression of interferon-stimulated genes (ISGs), such as IFNB1 or CXCL10, using quantitative real-time PCR (qRT-PCR) or a reporter gene assay (e.g., luciferase reporter under the control of an ISG promoter).
- **Data Analysis:** Normalize the gene expression data to a housekeeping gene and calculate the percentage of inhibition for each concentration of the compound. Determine the cellular IC50 value from the dose-response curve.

Conclusion

The cGAS-STING pathway is a fundamentally important innate immune sensing mechanism. The development of potent and specific inhibitors of cGAS, such as G150, provides valuable tools for dissecting the role of this pathway in health and disease. Furthermore, these inhibitors represent a promising therapeutic strategy for the treatment of a range of autoimmune and inflammatory conditions driven by the aberrant sensing of self-DNA. Continued research and development in this area hold the potential to deliver novel medicines for patients with significant unmet medical needs.

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